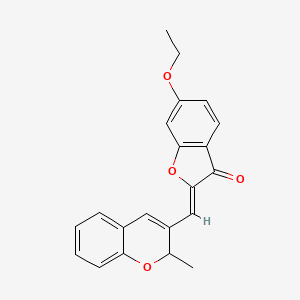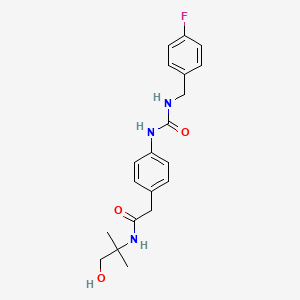
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound with potential applications across various scientific disciplines. Its molecular structure features imidazole, carboxamide, and benzyl groups, each contributing to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic synthesis. Key steps include:
Formation of Imidazole Ring: : Starting from precursors like glyoxal, ammonia, and formaldehyde, the imidazole ring can be formed via cyclization reactions.
Attachment of Benzyl Groups:
Amidation Reaction: : Acylation of the imidazole derivative with an acyl chloride or anhydride introduces the acetamido group, followed by the substitution of the fluorine atom at the para position of the benzyl group.
Industrial Production Methods
In an industrial setting, the synthesis may be streamlined using catalytic methods and continuous flow processes to enhance yield and efficiency. Optimized reaction conditions, including temperature, solvent choice, and catalyst concentration, play a crucial role in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate, yielding oxidized derivatives.
Reduction: : Reduction with hydrogen in the presence of a catalyst can modify the benzyl groups.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzyl and imidazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and various halides for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The products of these reactions vary depending on the specific conditions but generally include modified derivatives of the original compound, featuring altered functional groups or oxidation states.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide finds applications in:
Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.
Medicine: : Investigated for its potential therapeutic effects, possibly targeting specific receptors or enzymes.
Industry: : Utilized in the development of new materials with specialized properties, such as polymers or coatings.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its imidazole and benzyl groups may bind to active sites, altering the function of the target molecule. Pathways involved can include inhibition or activation of enzymatic activity or modification of receptor-ligand interactions.
Comparaison Avec Des Composés Similaires
N-(4-fluorobenzyl)-1-(4-(2-(4-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is unique due to its combination of functional groups and their spatial arrangement. Similar compounds include:
N-benzylimidazole-4-carboxamide derivatives: : Share the imidazole and carboxamide core but differ in substituent groups.
Fluorobenzyl amides: : Contain the fluorobenzyl group but lack the imidazole ring.
This unique structure grants this compound distinct reactivity and applications compared to its analogs.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-35-24-12-6-19(7-13-24)14-26(33)31-23-10-4-21(5-11-23)16-32-17-25(30-18-32)27(34)29-15-20-2-8-22(28)9-3-20/h2-13,17-18H,14-16H2,1H3,(H,29,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUJBOJCIPRIKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2741961.png)
![propan-2-yl 7-(3-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2741963.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one](/img/structure/B2741965.png)


![N,N-dimethyl-4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenesulfonamide](/img/structure/B2741969.png)




![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]pyridine-2-carboxamide](/img/structure/B2741978.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)
